4-Methoxy-4'-trifluoromethyl-biphenyl 4-Methoxy-4'-trifluoromethyl-biphenyl
Brand Name: Vulcanchem
CAS No.: 10355-12-1
VCID: VC14218470
InChI: InChI=1S/C14H11F3O/c1-18-13-8-4-11(5-9-13)10-2-6-12(7-3-10)14(15,16)17/h2-9H,1H3
SMILES:
Molecular Formula: C14H11F3O
Molecular Weight: 252.23 g/mol

4-Methoxy-4'-trifluoromethyl-biphenyl

CAS No.: 10355-12-1

Cat. No.: VC14218470

Molecular Formula: C14H11F3O

Molecular Weight: 252.23 g/mol

* For research use only. Not for human or veterinary use.

4-Methoxy-4'-trifluoromethyl-biphenyl - 10355-12-1

Specification

CAS No. 10355-12-1
Molecular Formula C14H11F3O
Molecular Weight 252.23 g/mol
IUPAC Name 1-methoxy-4-[4-(trifluoromethyl)phenyl]benzene
Standard InChI InChI=1S/C14H11F3O/c1-18-13-8-4-11(5-9-13)10-2-6-12(7-3-10)14(15,16)17/h2-9H,1H3
Standard InChI Key KQXWJYJLFZWYHI-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F

Introduction

Chemical Structure and Molecular Characteristics

Structural Configuration

The compound’s biphenyl core consists of two benzene rings connected by a single covalent bond. The methoxy group at the 4-position of the first ring donates electron density through resonance, while the trifluoromethyl group at the 4'-position of the second ring exerts a strong electron-withdrawing inductive effect. This juxtaposition creates a polarized electronic environment, influencing reactivity and intermolecular interactions.

The molecular formula is C₁₄H₁₁F₃O, with a molecular weight of 252.23 g/mol. The para substitution pattern minimizes steric hindrance, allowing for planar molecular geometry and enhanced conjugation .

Spectroscopic Identification

Key spectroscopic data for structurally related biphenyl derivatives synthesized via palladium-catalyzed reactions include:

  • ¹H NMR: Distinct signals for methoxy protons (δ 3.84–3.96 ppm) and aromatic protons (δ 6.85–7.76 ppm) .

  • ¹³C NMR: Resonances for quaternary carbons adjacent to -CF₃ (δ 123–125 ppm, q, 1JCF=270Hz^1J_{C-F} = 270 \, \text{Hz}) and methoxy-bearing carbons (δ 55–56 ppm) .

  • ¹⁹F NMR: A singlet for -CF₃ at δ -62.4 ppm .

Table 1: Representative NMR Data for 4-Substituted Biphenyls

Substituents¹H NMR (δ, ppm)¹³C NMR (δ, ppm)¹⁹F NMR (δ, ppm)
4'-CF₃, 4-OCH₃3.85 (s, OCH₃), 7.51 (m, Ar-H)159.0 (C-OCH₃), 123.4 (CF₃)-62.36
4'-CF₃, 3-CH₃2.41 (s, CH₃), 7.30 (m, Ar-H)21.6 (CH₃), 130.8 (q, C-CF₃)-62.41

Synthesis Methodologies

Palladium-Catalyzed Direct Arylation

The most efficient route to 4-methoxy-4'-trifluoromethyl-biphenyl involves palladium-catalyzed cross-coupling between 4-iodoanisole and a trifluoromethyl-substituted arene. Key steps include:

  • Catalyst System: Pd(OAc)₂ with phosphine ligands (e.g., PPh₃) in toluene or acetone .

  • Base: Cs₂CO₃ or K₂CO₃ to deprotonate the arene.

  • Solvent Effects: Acetone enhances reaction rates by stabilizing palladium intermediates .

Table 2: Optimization of Reaction Conditions

ParameterOptimal ValueYield (%)Isomer Ratio (o:m:p)
CatalystPd(OAc)₂/PPh₃851:11:5
SolventToluene/Acetone (3:1)730:2:1
Temperature110°C9012:1:2

Mechanistic Insights

Density functional theory (DFT) studies reveal that the rate-determining step involves C-H bond activation at the arene’s para position. The electron-deficient trifluoromethyl group facilitates electrophilic palladation, while the methoxy group directs coupling to the ortho and para positions .

Physicochemical Properties

Electronic Effects

  • Hammett Constants: σₚ values for -OCH₃ (-0.27) and -CF₃ (+0.54) create a net electron-deficient biphenyl system.

  • Dipole Moment: Calculated at 2.8 D due to opposing substituent polarities.

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) and chlorinated hydrocarbons (CH₂Cl₂) .

  • Thermal Stability: Decomposes above 250°C, with differential scanning calorimetry (DSC) showing endothermic peaks at 120°C (melting) and 260°C (decomposition).

Applications in Organic Synthesis

Building Block for Functional Materials

The compound serves as a precursor for:

  • Liquid Crystals: Its rigid biphenyl core and polar substituents align under electric fields.

  • Pharmaceutical Intermediates: Functionalization at the methoxy group yields bioactive analogs .

Catalytic Studies

In palladium-catalyzed reactions, 4-methoxy-4'-trifluoromethyl-biphenyl acts as a ligand or directing group, improving regioselectivity in C-H activation .

Research Findings and Advancements

Isomer Distribution in Synthesis

Studies demonstrate that solvent choice critically influences isomer ratios. For example:

  • Toluene: Favors meta-substitution (m:p = 11:5) .

  • Acetone: Promotes para-selectivity (m:p = 2:1) .

Solvent Effects on Reaction Kinetics

Microkinetic modeling indicates acetone accelerates reductive elimination by stabilizing Pd(0) intermediates, reducing activation energy by 15 kJ/mol .

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